molecular formula C12H10N4O2 B14546658 N-Hydroxy-10-nitroso-5,6-dihydrobenzo[c]cinnolin-1-amine CAS No. 62121-68-0

N-Hydroxy-10-nitroso-5,6-dihydrobenzo[c]cinnolin-1-amine

Cat. No.: B14546658
CAS No.: 62121-68-0
M. Wt: 242.23 g/mol
InChI Key: VFGJXTNKBQGNCG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-10-nitroso-5,6-dihydrobenzo[c]cinnolin-1-amine typically involves the nitrosation of amines. Nitrous acid (HNO2) reacts with aliphatic amines to form N-nitrosamines. The reaction conditions often require a cold acidic solution to facilitate the formation of the desired product . The process involves the generation of the nitrosonium cation (NO+), which acts as an electrophile in the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-10-nitroso-5,6-dihydrobenzo[c]cinnolin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nitrous acid for nitrosation, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

N-Hydroxy-10-nitroso-5,6-dihydrobenzo[c]cinnolin-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-10-nitroso-5,6-dihydrobenzo[c]cinnolin-1-amine involves its interaction with molecular targets through its nitroso and hydroxy groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function and activity. The pathways involved include nitrosation and hydroxylation reactions, which can alter the structure and function of target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-Nitrosamines: Compounds with similar nitroso groups, known for their reactivity and potential carcinogenicity.

    Naphthalenes: Compounds with a similar fused benzene ring structure.

Uniqueness

N-Hydroxy-10-nitroso-5,6-dihydrobenzo[c]cinnolin-1-amine is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its structure allows for diverse chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62121-68-0

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

N-[1-(hydroxyamino)benzo[c]cinnolin-10-yl]hydroxylamine

InChI

InChI=1S/C12H10N4O2/c17-15-9-5-1-3-7-11(9)12-8(14-13-7)4-2-6-10(12)16-18/h1-6,15-18H

InChI Key

VFGJXTNKBQGNCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NO)C3=C(C=CC=C3NO)N=N2

Origin of Product

United States

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